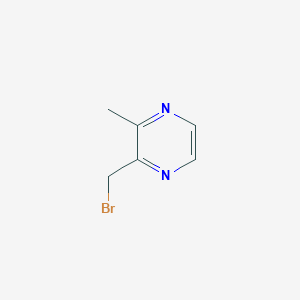
2-(Bromomethyl)-3-methylpyrazine
Vue d'ensemble
Description
“2-(Bromomethyl)-3-methylpyrazine” is a hypothetical organic compound. It would likely be a derivative of pyrazine, which is a basic heterocyclic compound consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the second carbon of the pyrazine ring, and the “3-methyl” part indicates a methyl group (-CH3) attached to the third carbon of the ring .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-3-methylpyrazine” are not available, bromomethylation is a common reaction in organic chemistry. It typically involves the reaction of a compound with a source of bromomethyl, such as bromomethane or dibromomethane . The synthesis could potentially involve the bromomethylation of 2-methylpyrazine .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-3-methylpyrazine” would likely be planar due to the nature of the pyrazine ring. The bromomethyl and methyl substituents would be attached to the second and third carbons of the ring, respectively .Chemical Reactions Analysis
The bromomethyl group in “2-(Bromomethyl)-3-methylpyrazine” could potentially undergo various reactions. For example, it could participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The methyl group could also undergo reactions, although it is less reactive than the bromomethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-3-methylpyrazine” would depend on its exact structure. As a brominated organic compound, it would likely be relatively heavy and could potentially have a high boiling point .Applications De Recherche Scientifique
Synthesis of Fluorescent Dyes
2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, synthesized from a derivative of 2-(Bromomethyl)-3-methylpyrazine, is used in the development of new fluorescent styryl dyes. These dyes have applications in electroluminescence (EL) devices due to their strong fluorescence and spectral properties, as investigated by Jaung, Matsuoka, and Fukunishi (Jaung, Matsuoka, & Fukunishi, 1998).
Halochromism Studies
In a study by Young-Sik Jung and J. Jaung, 2-bromomethyl-3-phenyl-5,6-dicyanopyrazine reacted with methyl-substituted pyridine to produce dicyanopyrazylmethylene pyridinium bromides. These compounds show potential as reversibly colored materials for external response applications, indicating a scope in smart materials and sensors (Jung & Jaung, 2005).
Corrosion Inhibition
Research by Obot and Gasem suggests that derivatives of pyrazine, such as 2-amino-5-bromopyrazine, show promise as corrosion inhibitors for steel. This study highlights the potential of pyrazine compounds in industrial applications related to metal protection (Obot & Gasem, 2014).
Synthesis of Polyols and Their Derivatives
Cui Xiao-bing's research includes the synthesis of polyols like 2,3,5-triacetoxymethyl-6-methylpyrazine and their acetates from tetramethylpyrazine, which was obtained through bromination and esterification processes. These compounds have potential applications in various chemical syntheses and industrial processes (Xiao-bing, 2010).
Propriétés
IUPAC Name |
2-(bromomethyl)-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPMEBTWSKNJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-methylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



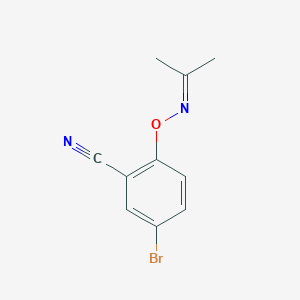
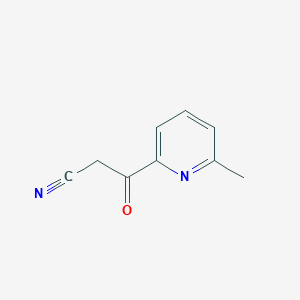
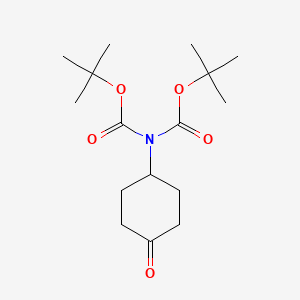
![(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B3290868.png)


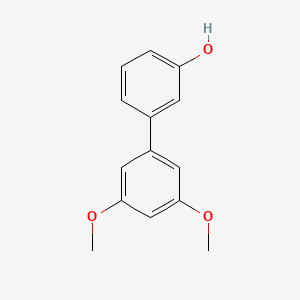
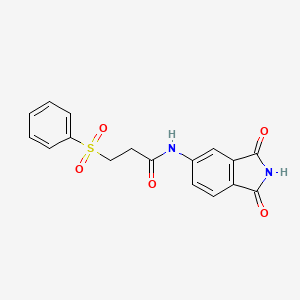
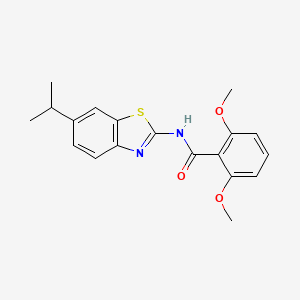

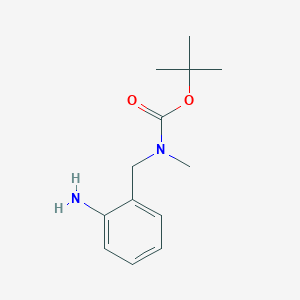
![N-(3-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290930.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290935.png)